TNPA HCl
Description
TNPA HCl (Transposase A Hydrochloride) is a recombinant protein derived from the IS200/IS605 family of bacterial transposases. It functions as a DNA-binding enzyme critical for the mobilization and integration of insertion sequences (IS) within bacterial genomes . Structurally, this compound contains a conserved catalytic tyrosine residue and a metal ion cofactor (typically Mg²⁺ or Mn²⁺) essential for its endonuclease activity, which facilitates site-specific DNA cleavage and strand transfer . Its hydrochloride form enhances solubility and stability in biochemical assays, making it a preferred reagent for in vitro transposition studies .
Key functional attributes include:
- Sequence specificity: Recognizes terminal inverted repeats (TIRs) of IS elements.
- Dual catalytic activity: Cleaves single-stranded DNA via a phosphoryl transfer mechanism and mediates strand ligation .
- Regulatory role: In Salmonella enterica, TNPA represses virulence genes (e.g., SPI-1) by downregulating transcription factors like InvF, thereby modulating host-cell invasion .
Properties
CAS No. |
1114452-57-1 |
|---|---|
Molecular Formula |
C19H21NO3 . HCl |
Molecular Weight |
347.84 |
Purity |
>98% |
Synonyms |
2,10,11-Trihydroxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of TNPA Hydrochloride involves the reaction of tris(p-nitrophenyl)amine with hydrochloric acid. The process typically includes the following steps:
- Dissolution of tris(p-nitrophenyl)amine in a suitable solvent such as ethanol or methanol.
- Addition of hydrochloric acid to the solution under controlled temperature and stirring conditions.
- Precipitation of TNPA Hydrochloride as a solid product, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of TNPA Hydrochloride may involve more advanced techniques to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: TNPA Hydrochloride undergoes various chemical reactions, including:
Reduction: TNPA Hydrochloride can be reduced to tris(p-aminophenyl)amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in TNPA Hydrochloride can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: TNPA Hydrochloride can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Tris(p-aminophenyl)amine.
Substitution: Various substituted derivatives of tris(p-nitrophenyl)amine.
Oxidation: Oxidized derivatives of TNPA Hydrochloride.
Scientific Research Applications
TNPA Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of TNPA Hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, TNPA Hydrochloride acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro groups. This results in the formation of the corresponding amine derivatives. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Structural and Catalytic Features of TNPA HCl vs. Related Transposases
| Property | This compound (IS200/IS605) | ISDra2 Transposase (Deinococcus radiodurans) | Spm-ω Transposase (Zea mays) |
|---|---|---|---|
| Catalytic Residue | Tyrosine | Tyrosine | Serine |
| Metal Cofactor | Mg²⁺/Mn²⁺ | Mg²⁺ | None |
| DNA Cleavage Specificity | Single-stranded DNA | Single-stranded DNA | Double-stranded DNA |
| Regulatory Function | Represses SPI-1 virulence | No known regulatory role | Activates cryptic Spm elements |
| Conserved Motifs | Y1, Y2, DDE | Y1, DDE | Zinc-finger domains |
Key Findings :
- ISDra2 Transposase : Shares a conserved catalytic tyrosine and Mg²⁺-dependent mechanism with this compound, but lacks regulatory roles in virulence .
- Spm-ω Transposase : Utilizes a serine nucleophile and zinc-finger motifs for double-stranded DNA cleavage, contrasting with TNPA’s single-strand specificity. Spm-ω also exhibits epigenetic activation of dormant transposons, a feature absent in TNPA .
Functional and Phenotypic Comparisons
Table 2: Phenotypic Effects of this compound vs. Analogous Enzymes
Key Findings :
- This compound Knockout: Dramatically enhances bacterial virulence via SPI-1 upregulation, underscoring its role as a transcriptional repressor .
- Spm-ω Overexpression : Heritably activates dormant transposons through metastable intermediates, a gradual process distinct from TNPA’s direct repression .
Biochemical and Genomic Stability
In contrast, ISDra2 and Spm-ω transposases show higher propensity for off-target integration, likely due to broader DNA recognition motifs .
Research Implications and Limitations
- Advantages of this compound: High specificity, minimal off-target effects, and dual catalytic/regulatory functions make it a valuable tool for studying bacterial pathogenesis and genome engineering .
- Limitations: Restricted to single-stranded DNA substrates, limiting utility in eukaryotic systems.
- Comparative Gaps: Lack of structural data on this compound complexes with non-canonical substrates limits mechanistic comparisons with ISDra2 or Spm-ω .
Q & A
Basic: What are the best practices for synthesizing TNPA HCl in a laboratory setting?
Methodological Answer:
this compound synthesis requires precise stoichiometric control and purification protocols. Begin by referencing established procedures for similar compounds, ensuring reaction conditions (e.g., temperature, pH, solvent polarity) are optimized for hydrochloride salt formation. Post-synthesis, employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to verify structural integrity and purity. For reproducibility, document batch-specific variables (e.g., reagent lot numbers, humidity levels) and validate purification steps using column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in this compound's biological activity across different studies?
Methodological Answer:
Contradictions often stem from variability in experimental conditions or model systems. Conduct a meta-analysis of existing data, focusing on:
- Dose-response curves : Compare EC50/IC50 values across studies, adjusting for differences in cell lines or assay protocols.
- Control variables : Re-examine buffer composition, incubation times, and co-administered compounds.
- Statistical rigor : Apply multivariate regression to isolate confounding factors (e.g., batch effects, instrument sensitivity).
Publish negative findings and replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) to confirm mechanisms .
Basic: What analytical techniques are recommended for characterizing this compound's purity?
Methodological Answer:
Use a tiered approach:
Primary screening : UV-Vis spectroscopy for concentration estimation and mass spectrometry (MS) for molecular weight confirmation.
Purity assessment : HPLC with diode-array detection (DAD) to quantify impurities (>98% purity threshold).
Structural validation : 1H/13C NMR for stereochemical confirmation and X-ray crystallography for absolute configuration (if crystalline).
Document all spectral data in supplementary materials, adhering to IUPAC nomenclature .
Advanced: What experimental designs are optimal for studying this compound's interaction with cellular components?
Methodological Answer:
For mechanistic studies:
- In vitro systems : Use CRISPR-engineered cell lines to knock out putative targets, paired with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Time-resolved assays : Implement live-cell imaging to track this compound localization in real time.
- Negative controls : Include scrambled RNA or inactive analogs to rule off-target effects.
For reproducibility, pre-register protocols on platforms like BioRxiv and share raw data via repositories like Zenodo .
Basic: How should stability studies of this compound be conducted under varying conditions?
Methodological Answer:
Design accelerated stability tests under ICH guidelines:
- Thermal stress : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Photolytic stress : Expose to UV light (320–400 nm) and assess photoproducts using LC-MS.
- pH stability : Test solubility and degradation kinetics in buffers ranging from pH 2–9.
Report degradation products and recommend storage conditions (e.g., −20°C in amber vials) .
Advanced: How to address reproducibility challenges in this compound's in vitro effects?
Methodological Answer:
Reproducibility issues often arise from undocumented variables. Mitigate by:
- Standardizing protocols : Use SOPs for cell passage numbers, serum batches, and equipment calibration.
- Blinding experiments : Assign coded samples to technicians to eliminate bias.
- Collaborative replication : Partner with independent labs to validate findings.
Publish detailed methods, including raw data and analysis code, to enhance transparency .
Basic: What statistical methods are appropriate for analyzing this compound's dose-response data?
Methodological Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Validate assumptions via:
- Residual plots : Check for heteroscedasticity.
- Outlier detection : Apply Grubbs’ test or ROUT method.
For small datasets, employ Bayesian hierarchical models to estimate uncertainty intervals. Report p-values with effect sizes and confidence intervals .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
Implement Quality by Design (QbD) principles:
- Critical process parameters (CPPs) : Identify via Design of Experiments (DoE), such as reaction time or temperature.
- In-line monitoring : Use PAT tools (e.g., FTIR spectroscopy) for real-time feedback.
- Post-synthesis normalization : Adjust final concentrations based on purity metrics.
Archive samples from each batch for retrospective analysis if discrepancies arise .
Basic: How to validate assays for this compound's pharmacological activity?
Methodological Answer:
Follow FDA/EMA validation guidelines:
Specificity : Test against structurally related compounds.
Linearity : Ensure signal proportionality across 50–150% of expected concentrations.
Precision : Calculate intra-/inter-day CV% (<15% acceptable).
Recovery : Spike matrices (e.g., plasma) with known this compound concentrations.
Include positive/negative controls in every assay run .
Advanced: How to design longitudinal studies assessing this compound's chronic effects?
Methodological Answer:
For in vivo studies:
- Dosing regimens : Use pharmacokinetic modeling to simulate steady-state levels.
- Endpoint selection : Combine histopathology with omics (e.g., transcriptomics) for mechanistic insights.
- Ethical considerations : Adhere to ARRIVE guidelines for animal welfare and sample size justification.
Predefine stopping rules and interim analysis points to avoid Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
